5-(2-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione
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Overview
Description
5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a pyridine ring attached to a diazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves the condensation of pyridine-2-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the diazinane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like pyridine-2-carbaldehyde and pyridine-2-carboxylic acid share structural similarities.
Diazinane derivatives: Compounds such as barbituric acid and its derivatives are structurally related.
Uniqueness
5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is unique due to the combination of the pyridine ring and the diazinane-2,4,6-trione core. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyridine or diazinane derivatives.
Properties
CAS No. |
68160-61-2 |
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Molecular Formula |
C10H7N3O3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7N3O3/c14-8-7(9(15)13-10(16)12-8)5-6-3-1-2-4-11-6/h1-5H,(H2,12,13,14,15,16) |
InChI Key |
XOWWEYYMXKVOOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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